Conus magus toxin
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Overview
Description
Reviparin is a low molecular weight heparin (LMWH) derived from porcine intestinal mucosa. It is primarily used as an antithrombotic agent, which means it helps prevent the formation of blood clots. Reviparin works by catalyzing the inactivation of factors Xa and IIa through binding to antithrombin, ultimately leading to the inhibition of the clotting cascade .
Preparation Methods
Reviparin is synthesized through the nitrous acid depolymerization of heparin extracted from porcine intestinal mucosa . This process involves breaking down the heparin molecules into smaller fragments, resulting in a compound with a lower molecular weight. The average molecular weight of reviparin is approximately 3900 daltons .
Chemical Reactions Analysis
Reviparin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the structure of reviparin, potentially altering its antithrombotic properties.
Substitution: This reaction involves replacing one functional group in the reviparin molecule with another, which can affect its binding affinity to antithrombin.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary depending on the desired outcome.
Major Products: The primary products formed from these reactions are modified versions of reviparin with altered molecular structures and potentially different pharmacological properties
Scientific Research Applications
Reviparin has a wide range of scientific research applications, including:
Chemistry: In chemistry, reviparin is studied for its unique chemical properties and potential modifications to enhance its efficacy as an antithrombotic agent.
Biology: In biological research, reviparin is used to study the mechanisms of blood clotting and the role of antithrombin in the clotting cascade.
Medicine: Medically, reviparin is used to prevent and treat deep vein thrombosis (DVT) and pulmonary embolism (PE). .
Industry: In the pharmaceutical industry, reviparin is developed and manufactured as a therapeutic agent for various thrombotic conditions
Mechanism of Action
Reviparin exerts its effects by binding to antithrombin, a protein that inhibits blood clotting. This binding catalyzes the inactivation of clotting factors Xa and IIa, which are essential for the formation of blood clots. By inhibiting these factors, reviparin effectively prevents the formation of clots and reduces the risk of thrombotic events .
Comparison with Similar Compounds
Reviparin is compared with other low molecular weight heparins (LMWHs) such as enoxaparin and dalteparin. While all these compounds share similar mechanisms of action, reviparin has been shown to have a preferable tolerability profile and fewer bleeding complications in some studies . The unique aspects of reviparin include its specific molecular weight and the method of preparation, which can influence its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Enoxaparin: Another LMWH used for similar indications as reviparin, including the prevention and treatment of DVT and PE.
Reviparin’s unique preparation method and specific molecular weight contribute to its distinct pharmacological properties, making it a valuable agent in the prevention and treatment of thrombotic conditions.
Properties
CAS No. |
107407-86-3 |
---|---|
Molecular Formula |
C102H178N36O32S7 |
Molecular Weight |
2645.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1 |
InChI Key |
WGJAVYDGIUBMQI-BWDUIEOPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Key on ui other cas no. |
107407-86-3 |
sequence |
CKGKGAKCSRLMYDCCTGSCRSGKC |
Synonyms |
Conus magus toxin omega-CmTX omega-conotoxin (Conus magus) |
Origin of Product |
United States |
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